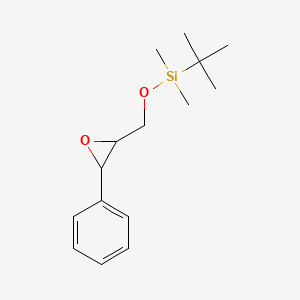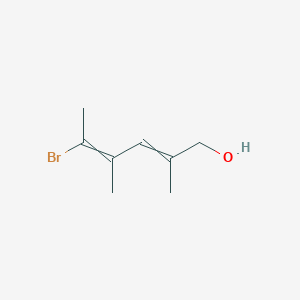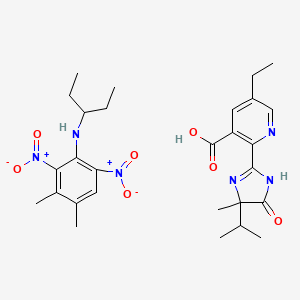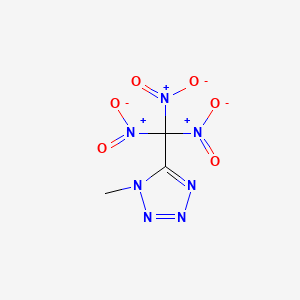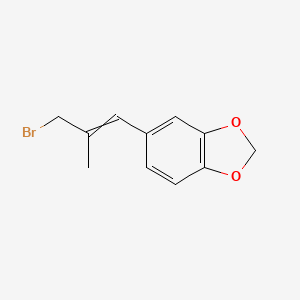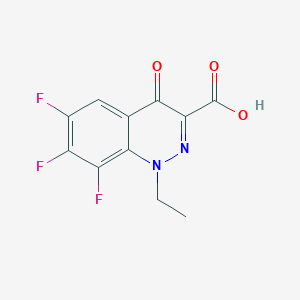
1-Ethyl-6,7,8-trifluoro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-6,7,8-trifluoro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid is a fluorinated organic compound with significant applications in various scientific fields. Its unique structure, characterized by the presence of trifluoromethyl groups and a quinoline backbone, makes it a valuable compound in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-6,7,8-trifluoro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethyl 2,4-dichloro-5-fluorobenzoylacetate.
Cyclization: The key step involves the cyclization of the intermediate to form the quinoline ring system. This is achieved through a series of reactions, including nucleophilic substitution and cyclization under controlled conditions.
Final Steps: The final steps involve the esterification of the carboxylic acid group to obtain the desired compound
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include temperature control, choice of solvents, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-6,7,8-trifluoro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions using reducing agents like sodium borohydride can yield dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles such as amines and thiols.
Major Products: The major products formed from these reactions include various quinoline derivatives with modified functional groups, enhancing their chemical and biological properties .
Scientific Research Applications
1-Ethyl-6,7,8-trifluoro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its therapeutic potential in treating bacterial infections and certain types of cancer.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 1-Ethyl-6,7,8-trifluoro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and proteins involved in essential biological processes, such as DNA replication and cell division.
Pathways Involved: It interferes with the activity of topoisomerases and other enzymes, leading to the inhibition of bacterial growth and cancer cell proliferation
Comparison with Similar Compounds
1-Ethyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid: Shares a similar quinoline backbone but differs in the position and nature of substituents.
7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid: Another quinoline derivative with distinct substituents, used as an intermediate in the synthesis of ciprofloxacin.
Uniqueness: 1-Ethyl-6,7,8-trifluoro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid stands out due to its trifluoromethyl groups, which impart unique chemical and biological properties, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
114609-86-8 |
|---|---|
Molecular Formula |
C11H7F3N2O3 |
Molecular Weight |
272.18 g/mol |
IUPAC Name |
1-ethyl-6,7,8-trifluoro-4-oxocinnoline-3-carboxylic acid |
InChI |
InChI=1S/C11H7F3N2O3/c1-2-16-9-4(3-5(12)6(13)7(9)14)10(17)8(15-16)11(18)19/h3H,2H2,1H3,(H,18,19) |
InChI Key |
CZBUILNDSPEKKV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C(=C(C=C2C(=O)C(=N1)C(=O)O)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


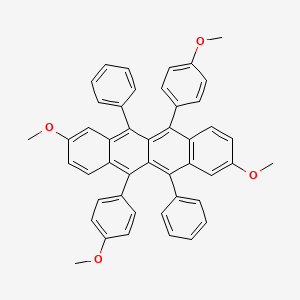
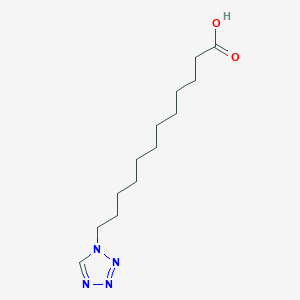
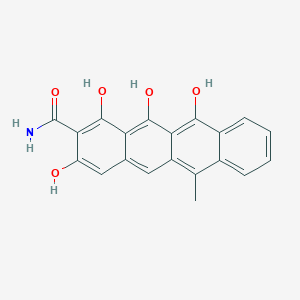
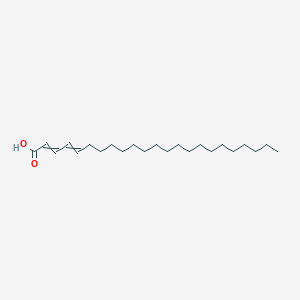
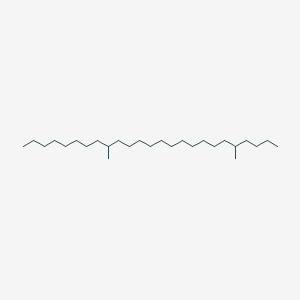
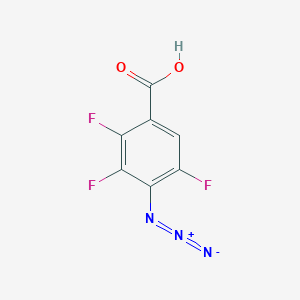
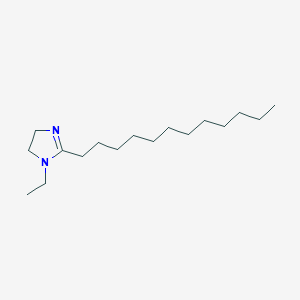
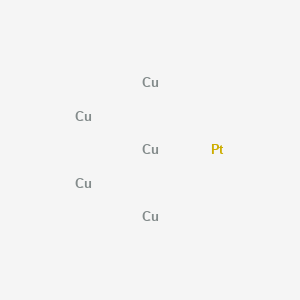
![Methyl 9-[5-(1-butoxybutyl)furan-2-YL]nonanoate](/img/structure/B14296115.png)
